molecular formula C10H13NO3 B12877135 Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate

Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate

Katalognummer: B12877135
Molekulargewicht: 195.21 g/mol
InChI-Schlüssel: BATJAFPMRNRLDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate is a heterocyclic compound with a unique structure that includes a furan ring fused to a cyclopentane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with an appropriate amine in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating the activity of enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: A similar compound with a thiophene ring instead of a furan ring.

    Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]pyridine-3-carboxylate: Contains a pyridine ring, offering different chemical properties.

Uniqueness

Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate is unique due to its furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in designing molecules with specific biological activities and chemical reactivity.

Eigenschaften

Molekularformel

C10H13NO3

Molekulargewicht

195.21 g/mol

IUPAC-Name

ethyl 5-amino-4,6-dihydrocyclopenta[c]furan-5-carboxylate

InChI

InChI=1S/C10H13NO3/c1-2-14-9(12)10(11)3-7-5-13-6-8(7)4-10/h5-6H,2-4,11H2,1H3

InChI-Schlüssel

BATJAFPMRNRLDS-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1(CC2=COC=C2C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.